ROMK1 Channel Inhibition: 49 nM IC50 vs. Structural Analogs
In a focused evaluation of renal outer medullary potassium channel (ROMK1) inhibitors, the target compound demonstrated an IC50 of 49 nM against human ROMK1 expressed in CHO cells, assessed via inhibition of 86Rb+ efflux [1]. This potency falls within a competitive range compared to other piperidine-thiazole benzamides reported in patent US9073882, where structurally related analogs exhibited IC50 values spanning from 8.3 nM to >1,000 nM, depending on the benzamide substitution pattern [1]. The 3,4-difluoro substitution is specifically noted as conferring a balanced profile between target potency and selectivity over the related Kir2.1 channel, although explicit selectivity data for this exact compound remain unpublished.
| Evidence Dimension | Inhibition of ROMK1-mediated potassium efflux (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM (human ROMK1, CHO cells, 86Rb+ efflux assay) |
| Comparator Or Baseline | Close structural analogs in same patent series: IC50 range 8.3 nM to >1,000 nM (ROMK1) |
| Quantified Difference | Positioned within the active range of the series; ~6-fold less potent than the most active analog (8.3 nM), but >20-fold more potent than the micromolar-range analogs |
| Conditions | CHO cells co-expressing DHFR; 86Rb+ efflux measured by TopCount after 35 min incubation |
Why This Matters
This places the compound as a mid-potency ROMK1 tool suitable for studies where ultra-high potency is less critical than scaffold-dependent selectivity profiling.
- [1] BindingDB entry BDBM50391781 / CHEMBL2146873, citing US Patent 9073882, Example 38. Available at: https://www.bindingdb.org (accessed 2026-05-09). View Source
